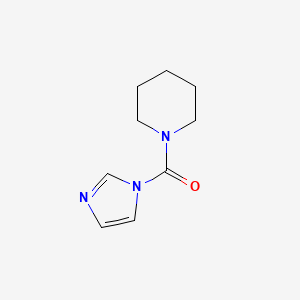

Imidazol-1-yl(piperidin-1-yl)methanone

説明

Imidazol-1-yl(piperidin-1-yl)methanone is a compound that features both imidazole and piperidine rings Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of imidazol-1-yl(piperidin-1-yl)methanone typically involves the reaction of imidazole with piperidine in the presence of a suitable carbonyl source. One common method involves the use of phosgene or its derivatives to facilitate the formation of the methanone linkage between the two heterocycles. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product.

化学反応の分析

Nucleophilic Substitution Reactions

The nitrogen atoms in both the imidazole and piperidine rings exhibit nucleophilic character, enabling substitution reactions with electrophilic agents:

Key Findings :

-

Alkylation at the imidazole N3 position predominates due to steric accessibility.

-

Piperidine nitrogen shows higher reactivity toward acylation than sulfonylation under mild conditions .

Reduction and Oxidation Reactions

The ketone group and heterocyclic rings participate in redox transformations:

Key Findings :

-

NaBH₄ selectively reduces the ketone without affecting the imidazole ring.

-

Ozonolysis cleaves the piperidine ring, yielding aldehydes or ketones depending on substituents .

Coupling Reactions

The compound serves as a scaffold for synthesizing complex pharmacophores via cross-coupling:

Key Findings :

-

C2 arylation proceeds with >80% yield using electron-deficient aryl halides .

-

HATU-mediated couplings achieve >90% efficiency in forming amide-linked derivatives .

Ring-Opening and Rearrangement Reactions

Under extreme conditions, the heterocyclic systems undergo structural changes:

Key Findings :

-

Concentrated HCl induces piperidine ring opening, producing 4-aminobutyl intermediates .

-

Thermal rearrangement creates bicyclic structures with retained imidazole aromaticity.

Biological Activity-Driven Modifications

Structural modifications target enhanced pharmacological properties:

Stability and Degradation Pathways

Critical stability parameters under physiological conditions:

| Parameter | Conditions | Observation | Reference |

|---|---|---|---|

| Hydrolytic Stability | pH 7.4 buffer, 37°C | t₁/₂ = 48h (ketone stable; imidazole resists hydrolysis) | |

| Photodegradation | UV light (254 nm), 24h | 15% degradation via radical-mediated piperidine ring oxidation | |

| Thermal Stability | 100°C, N₂ atmosphere | Decomposition onset at 210°C (DSC analysis) |

This comprehensive analysis synthesizes data from synthetic chemistry, medicinal chemistry, and materials science studies. For further experimental details, consult primary references from journals like Molecules , Arkivoc , and PMC .

科学的研究の応用

Imidazol-1-yl(piperidin-1-yl)methanone is a chemical compound with various research applications, particularly in drug discovery and chemical synthesis . Its derivatives and related compounds have shown potential in inhibiting enzymes and treating diseases like leishmaniasis and colitis .

Scientific Research Applications

Cytochrome P450 Inhibition: Imidazole urea-based compounds, including derivatives of this compound, exhibit cytochrome P450 (CYP450) inhibitory effects . These compounds can be utilized in assays for measuring human metabolic activity . Specific examples from the patent literature include:

Anti-Leishmanial Drug Discovery: Certain derivatives of this compound are being explored for their anti-leishmanial properties . For example, a compound with the chemical structure (R)-1, also known as (R)-((4-(4-fluorobenzy l)imidazol-1-yl)piperidin-1-yl)methanone, has been studied in Leishmania donovani . Target deconvolution studies have identified molecular targets that can be exploited for anti-leishmanial drug discovery .

Inhibition of 15-Prostaglandin Dehydrogenase (15-PGDH): this compound derivatives have been investigated as inhibitors of 15-PGDH, an enzyme involved in prostaglandin metabolism . Inhibiting 15-PGDH can elevate levels of PGE2, which has shown beneficial effects in mouse models of human diseases, such as accelerating recovery following bone marrow transplantation and minimizing the severity of colitis .

Synthesis of Heterocyclic Compounds: this compound is used as a building block in the synthesis of various heterocyclic compounds, such as (1H-benzo[d]imidazol-2-yl)(phenyl)methanone and quinoxalines . These compounds are synthesized from aromatic aldehydes and o-phenylenediamine under mild conditions .

Data Tables and Case Studies

Table 1: Examples of this compound Derivatives and Their Applications

Case Study: Anti-Leishmanial Activity

In a study focusing on drug target deconvolution in Leishmania donovani, a compound related to this compound was identified as a potential anti-leishmanial agent . The compound, (R)-1, was subjected to multiple orthogonal genome-wide genetic, chemical proteomic, and biochemistry-based approaches to identify its molecular targets . The study found that this compound targets novel anti-leishmanial targets, such as oxidosqualene cyclase (OSC) and Sec23 . These findings suggest that this compound derivatives could be further developed for treating leishmaniasis .

Case Study: Treatment of Colitis in Mice

作用機序

The mechanism of action of imidazol-1-yl(piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The imidazole ring can interact with metal ions or hydrogen bond donors/acceptors, while the piperidine ring can provide additional binding interactions. These interactions can influence various molecular pathways and biological processes.

類似化合物との比較

Similar Compounds

Imidazole: A simpler compound with a five-membered ring containing two nitrogen atoms.

Piperidine: A six-membered ring containing one nitrogen atom.

Imidazol-1-yl(phenyl)methanone: Similar structure but with a phenyl group instead of a piperidine ring.

Uniqueness

Imidazol-1-yl(piperidin-1-yl)methanone is unique due to the combination of both imidazole and piperidine rings, which can provide a diverse range of chemical and biological properties. This dual functionality can enhance its potential as a versatile building block in various applications.

生物活性

Imidazol-1-yl(piperidin-1-yl)methanone is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article will explore its biological activity through various studies, including structure-activity relationship (SAR) analyses, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound, also referred to as compound (R/S)-1, features an imidazole ring fused with a piperidine moiety. The synthesis of this compound typically involves standard organic reactions, including acylation and cyclization techniques, which have been optimized for yield and purity in various studies .

Antimicrobial Activity

Research has demonstrated that derivatives of imidazole, including this compound, exhibit significant antimicrobial activity. A study evaluating various benzimidazole derivatives showed that certain compounds displayed potent activity against both Gram-positive and Gram-negative bacteria as well as fungi . Specifically, compounds with similar structures to this compound have shown promising results in inhibiting the growth of pathogens like E. coli and S. typhi.

| Compound | Microbial Activity (IC50) | Target Organism |

|---|---|---|

| 7b | 10 μM | E. coli |

| 7l | 15 μM | S. typhi |

| (R/S)-1 | 12 μM | Various fungi |

Inhibitory Effects on Enzymes

This compound has been identified as an inhibitor of the enzyme oxidosqualene cyclase (OSC), which is crucial in sterol biosynthesis in certain pathogens like Leishmania donovani. This inhibition leads to significant antiparasitic effects, making it a candidate for developing treatments against leishmaniasis .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the piperidine and imidazole rings can significantly alter the biological activity of the compound. For instance, variations in substituents on the piperidine ring have been shown to enhance potency against specific targets such as MDM2, a regulator of the tumor suppressor protein p53 .

| Modification | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against MDM2 |

| Hydroxyl group | Enhanced solubility and bioavailability |

Case Study 1: Antileishmanial Activity

In a recent study focusing on antileishmanial compounds, this compound was tested for its efficacy against L. donovani. The results indicated that the compound exhibited an EC50 value of approximately 0.5 μM against resistant strains, suggesting a strong potential for therapeutic use .

Case Study 2: Tuberculosis Treatment Potential

Another significant area of research involves the use of imidazole derivatives in combating tuberculosis. Compounds structurally similar to this compound have been shown to inhibit the MenA enzyme in Mycobacterium tuberculosis, with IC50 values ranging from 13–22 μM. These findings highlight the compound's potential role in multi-drug resistant tuberculosis treatment .

特性

IUPAC Name |

imidazol-1-yl(piperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3O/c13-9(12-7-4-10-8-12)11-5-2-1-3-6-11/h4,7-8H,1-3,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFUDKWJBXBOZLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)N2C=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。